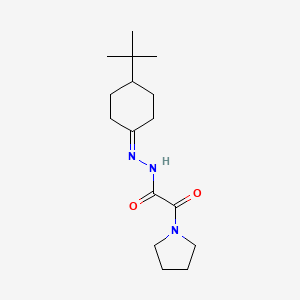
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide, also known as BPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPA is a selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation.
Wirkmechanismus
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide selectively antagonizes the TRPV1 ion channel, which is involved in pain perception and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. The activation of TRPV1 results in the influx of calcium ions, leading to the release of pro-inflammatory mediators and the sensation of pain. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide binds to a specific site on the TRPV1 channel, preventing its activation and subsequent calcium influx.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been shown to reduce pain perception and inflammation in animal models. The selective antagonism of the TRPV1 ion channel by 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide results in the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties, as TRPV1 has been implicated in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has several advantages for lab experiments, such as its high selectivity for the TRPV1 ion channel and its well-defined mechanism of action. However, 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide also has some limitations, such as its relatively low potency and its potential off-target effects on other ion channels.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. One direction is the development of more potent and selective TRPV1 antagonists based on the structure of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. Another direction is the investigation of the potential anti-cancer properties of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide and other TRPV1 antagonists. Additionally, the role of TRPV1 in other physiological processes such as thermoregulation and metabolism could be explored using 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide and other TRPV1 antagonists.
Conclusion:
In conclusion, 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide selectively antagonizes the TRPV1 ion channel, resulting in the reduction of pain perception and inflammation. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties. Although 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has some limitations, it has several advantages for lab experiments and has several future directions for further study.
Synthesemethoden
The synthesis of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide involves the reaction of 4-biphenylyl chloride with N-(1-phenylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer. The selective antagonism of the TRPV1 ion channel by 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been shown to reduce pain perception and inflammation in animal models. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties, as TRPV1 has been implicated in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-17(18-8-4-2-5-9-18)23-22(24)16-25-21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-15,17H,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVMUFAKBUMLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5107479.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5107495.png)
![N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B5107503.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)

![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)


![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5107581.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)